molecular formula C19H29BClNO2 B6365696 N-(3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclohexanamine CAS No. 2096334-42-6

N-(3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclohexanamine

Cat. No.: B6365696
CAS No.: 2096334-42-6
M. Wt: 349.7 g/mol
InChI Key: DWPRAXKEEPZKFD-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclohexanamine is a complex organic compound that features a cyclohexanamine moiety linked to a benzyl group, which is further substituted with a chloro group and a dioxaborolane ring

Scientific Research Applications

N-(3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclohexanamine has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Medicinal Chemistry:

    Material Science: Used in the synthesis of novel materials with unique properties.

Mechanism of Action

Target of Action

Boronic acids and their esters are generally used in metal-catalyzed c-c bond formation reactions like the suzuki–miyaura reaction .

Mode of Action

The compound, being a boronic ester, is involved in the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway involving this compound. It is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The compound, as a boronic ester, participates in this reaction, leading to the formation of new C–C bonds.

Pharmacokinetics

It’s known that boronic acids and their esters are only marginally stable in water . Hydrolysis of some phenylboronic pinacol esters is considerably accelerated at physiological pH . This could potentially impact the bioavailability of the compound.

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This reaction is a key step in the synthesis of a broad array of diverse molecules with high enantioselectivity .

Action Environment

The action of this compound is influenced by environmental factors such as pH. The rate of hydrolysis of phenylboronic pinacol esters, which impacts their stability, is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability can be significantly affected by the pH of the environment.

Future Directions

Given the importance of pinacol boronic esters in organic synthesis and their use in various chemical reactions, future research may focus on developing more efficient synthesis methods and exploring new applications for these compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclohexanamine typically involves multiple steps:

    Formation of the Benzyl Intermediate: The benzyl intermediate can be synthesized by reacting 3-chloro-4-bromobenzyl chloride with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst.

    Coupling with Cyclohexanamine: The benzyl intermediate is then coupled with cyclohexanamine under basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclohexanamine can undergo various chemical reactions:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Coupling Reactions: The dioxaborolane ring can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate, used in substitution reactions.

    Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).

Major Products

    Substituted Benzyl Derivatives: Formed from substitution reactions.

    Coupled Products: Formed from Suzuki-Miyaura coupling reactions.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane: Similar in structure but contains a phosphorus atom instead of boron.

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains an aniline group instead of a cyclohexanamine moiety.

Uniqueness

N-(3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclohexanamine is unique due to the combination of its functional groups, which allows for a wide range of chemical reactions and applications in various fields.

Properties

IUPAC Name

N-[[3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]cyclohexanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29BClNO2/c1-18(2)19(3,4)24-20(23-18)16-11-10-14(12-17(16)21)13-22-15-8-6-5-7-9-15/h10-12,15,22H,5-9,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWPRAXKEEPZKFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)CNC3CCCCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29BClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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